molecular formula C25H21ClFN3O2 B11429044 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one

4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11429044
M. Wt: 449.9 g/mol
InChI Key: DYWSNECLBJWXTD-UHFFFAOYSA-N
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Description

4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzodiazole, chlorophenoxy, and fluorophenyl groups

Preparation Methods

The synthesis of 4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorophenoxy Group: This step involves the reaction of the benzodiazole core with a chlorophenoxy ethyl halide in the presence of a base to form the desired ether linkage.

    Introduction of the Fluorophenyl Group: The final step involves the coupling of the intermediate with a fluorophenyl pyrrolidinone derivative, possibly through a nucleophilic substitution reaction.

Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy and fluorophenyl sites, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOCH3).

Scientific Research Applications

4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and testing.

    Materials Science: Its unique chemical properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole core may interact with receptor sites, while the chlorophenoxy and fluorophenyl groups could modulate the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE include:

    Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.

    Chlorophenoxy Derivatives: Compounds featuring the chlorophenoxy group attached to different cores.

    Fluorophenyl Derivatives: Compounds with the fluorophenyl group linked to various other functional groups.

The uniqueness of 4-{1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE lies in its specific combination of these functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H21ClFN3O2

Molecular Weight

449.9 g/mol

IUPAC Name

4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C25H21ClFN3O2/c26-18-7-1-6-12-23(18)32-14-13-29-22-11-5-3-9-20(22)28-25(29)17-15-24(31)30(16-17)21-10-4-2-8-19(21)27/h1-12,17H,13-16H2

InChI Key

DYWSNECLBJWXTD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5Cl

Origin of Product

United States

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